Tucidinostat

Description

Tucidinostat is an investigational drug that is being studied as part of a strategy to cure HIV. This compound belongs to a group of HIV drugs called latency-reversing agents.

This compound is an orally bioavailable benzamide-type inhibitor of histone deacetylase (HDAC) isoenzymes 1, 2, 3 and 10, with potential antineoplastic activity. Upon administration, this compound binds to and inhibits HDACs, leading to an increase of acetylation levels of histone proteins. This agent also inhibits the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways and may result in cell cycle arrest and the induction of tumor cell apoptosis. This may inhibit tumor cell proliferation in susceptible tumor cells. HDACs, a class of enzymes that deacetylate chromatin histone proteins, are upregulated in many tumor types and play key roles in gene expression. Compared to some other benzamide-type HDAC inhibitors, chidamide is more stable, more resistant to degradation and has a longer half-life.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 36 investigational indications.

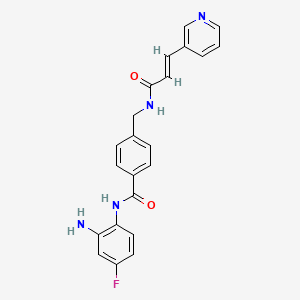

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMJVTADHFNAIS-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032295 | |

| Record name | Chidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616493-44-7 | |

| Record name | N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tucidinostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tucidinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUCIDINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tucidinostat: A Technical Guide to its Selective Histone Deacetylase Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucidinostat, also known as Chidamide, is an orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor with a distinct selectivity profile.[1][2] It represents a significant advancement in the epigenetic modulation of cancer, targeting specific HDAC isoforms that are crucial in oncogenesis.[3][4] By altering the epigenetic landscape of tumor cells, this compound can induce cell cycle arrest, apoptosis, and modulate anti-tumor immune responses.[2][5] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative activity, impact on cellular signaling, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Selective HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[4] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[3] In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting cell proliferation.[1][6]

This compound functions by binding to the active site of specific HDAC enzymes, preventing them from deacetylating their substrates. It is a subtype-selective inhibitor, primarily targeting Class I enzymes HDAC1, HDAC2, HDAC3, and the Class IIb enzyme HDAC10.[1][3][7] This inhibition results in the accumulation of acetylated histones (hyperacetylation), leading to a more relaxed, open chromatin state. This "euchromatin" state allows for the re-expression of silenced genes, including those involved in cell cycle control and apoptosis.[8][9]

Quantitative Data on Inhibitor Activity

The selectivity and potency of this compound have been quantified through various in vitro and clinical studies.

Table 1: In Vitro HDAC Isoform Selectivity of this compound

This table summarizes the 50% inhibitory concentration (IC50) values of this compound against key HDAC isoforms, demonstrating its selectivity for Class I and IIb enzymes.

| HDAC Isoform | Class | IC50 (nM) |

| HDAC1 | I | 95 |

| HDAC2 | I | 160 |

| HDAC3 | I | 67 |

| HDAC10 | IIb | 78 |

| Data sourced from Selleck Chemicals.[7] |

Table 2: In Vitro Anti-proliferative Activity of this compound

This table shows the IC50 values for this compound's ability to inhibit the growth of various human cancer cell lines after 72 hours of exposure.

| Cell Line | Cancer Type | IC50 (µM) |

| EBC1 | Lung Cancer | 2.9 |

| HCT116 | Colon Carcinoma | 7.8 |

| HL-60 | Promyelocytic Leukemia | (Active) |

| LNCaP | Prostate Cancer | (Active) |

| Data sourced from Selleck Chemicals and an overview of this compound's activity.[4][7] |

Table 3: Clinical Efficacy of this compound Monotherapy in Relapsed/Refractory Peripheral T-cell Lymphoma (R/R PTCL)

This table compiles key efficacy endpoints from different Phase II clinical trials of this compound in patients with R/R PTCL.

| Study / Region | Dosing | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Chinese Phase II | 30 mg, twice weekly | 28% | 14% | 2.1 months | 21.4 months |

| Chinese Real-World Study | Varies | 39.06% | - | 129 days | 433 days |

| Japan/South Korea Phase IIb | 40 mg, twice weekly | 46% | 11% (initial), 20% (final) | 5.6 months | 22.8 months (initial), 33.6 months (final) |

| Data compiled from multiple clinical trial reports.[1][2][10] |

Table 4: Clinical Efficacy of this compound in Combination Therapy

This table highlights the efficacy of this compound when combined with other agents in different cancer types.

| Cancer Type | Combination Regimen | Population | Key Efficacy Outcome |

| HR+/HER2- Advanced Breast Cancer (ACE Study) | This compound + Exemestane | Postmenopausal patients failed prior endocrine therapy | Median PFS: 7.4 months (vs. 3.8 months for placebo) |

| R/R Extranodal NK/T-cell Lymphoma (ENKTL) | This compound + Sintilimab (anti-PD-1) | Relapsed/Refractory ENKTL patients | ORR: 58.3%, CR: 44.4% |

| Advanced Urothelial Carcinoma | This compound + Tislelizumab (anti-PD-1) | Patients failed platinum-based chemotherapy | ORR: 41.7%, Median PFS: 4.6 months |

| Data sourced from various clinical trial publications.[1][11][12] |

Modulation of Key Signaling Pathways

This compound's anti-tumor activity extends beyond histone modification, impacting several critical oncogenic signaling pathways.

Inhibition of Pro-Survival Pathways (PI3K/Akt and MAPK/Ras)

Preclinical studies have shown that this compound can inhibit the expression of key kinases within the PI3K/Akt/mTOR and MAPK/Ras signaling pathways.[8][13][14] These pathways are frequently hyperactivated in cancer, driving cell growth, proliferation, and survival. By downregulating these pathways, this compound contributes to the induction of apoptosis and cell cycle arrest.[9]

Induction of Cell Cycle Arrest and Apoptosis

A primary consequence of this compound treatment is the induction of cell cycle arrest, often at the G0/G1 or G2/M phase, which prevents cancer cells from dividing.[2][5] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[5] Furthermore, this compound induces programmed cell death (apoptosis) through the regulation of mitochondrial apoptotic pathways.[5]

Modulation of the Anti-Tumor Immune Response

This compound significantly remodels the tumor microenvironment (TME) to be more conducive to an anti-cancer immune response, providing a strong rationale for its combination with immunotherapies.[1][15]

-

Enhanced T-Cell Activity: It promotes the migration and infiltration of cytotoxic CD8+ T cells into tumors, partly by increasing the expression of chemokines like CCL5 via the NF-κB signaling pathway.[16]

-

Macrophage Polarization: It drives the polarization of tumor-associated macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.[16]

-

Increased Antigen Presentation: this compound can enhance the function of dendritic cells and upregulate the expression of MHC class I and II molecules, improving the presentation of tumor antigens to T cells.[15]

-

Synergy with Checkpoint Inhibitors: By modulating the TME and enhancing T-cell function, this compound can overcome resistance to anti-PD-1/PD-L1 therapies.[15][16]

Detailed Experimental Protocols

Protocol: Fluorometric HDAC Activity Assay

This protocol describes a common method to measure HDAC enzymatic activity and its inhibition by compounds like this compound, often using a commercial kit.

Principle: The assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is non-fluorescent. HDAC enzymes in the sample deacetylate the lysine residue. A developer solution, containing a protease (e.g., trypsin), then cleaves the deacetylated substrate to release the highly fluorescent aminomethylcoumarin (AMC).[17] The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

-

HeLa nuclear extract (or other HDAC-containing sample)

-

HDAC Assay Buffer

-

Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Developer (containing a protease and a stop inhibitor like Trichostatin A)

-

This compound (or other test inhibitor)

-

Deacetylated Standard (for standard curve)

-

96-well black microplate

-

Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the assay buffer, developer, substrate, and deacetylated standard as per the manufacturer's instructions. Prepare serial dilutions of this compound to determine IC50 values.

-

Assay Setup: In a 96-well plate, add components for different experimental conditions:

-

Blank (No Enzyme): Assay Buffer + Substrate.

-

Positive Control (Max Activity): HDAC Sample + Assay Buffer + Substrate.

-

Inhibitor Wells: HDAC Sample + this compound Dilution + Substrate.

-

Standard Curve: Assay Buffer + Deacetylated Standard Dilutions.

-

-

Enzymatic Reaction: Add the HDAC sample (e.g., nuclear extract) to the appropriate wells. Allow the plate to equilibrate to the assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Add the HDAC Substrate to all wells except the standard curve wells. Mix thoroughly.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for deacetylation.

-

Develop Signal: Add the HDAC Developer solution to all wells (including standards). This stops the HDAC reaction and initiates the fluorescence-generating cleavage. Incubate for 15-30 minutes at 37°C.

-

Measurement: Read the fluorescence on a plate reader at Ex/Em ~360/460 nm.

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve of fluorescence vs. concentration of the deacetylated standard.

-

Convert the fluorescence readings from the experimental wells into the amount of product formed using the standard curve.

-

Calculate the percentage of HDAC inhibition for each this compound concentration relative to the positive control.

-

Plot % inhibition vs. log[this compound] and use non-linear regression to determine the IC50 value.

Protocol: Western Blot for Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It allows for the analysis of this compound's effect on the expression and phosphorylation status of proteins in signaling pathways (e.g., p-Akt, total Akt, acetylated-H3).

Procedure:

-

Cell Culture and Treatment: Culture cancer cells and treat them with various concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-acetyl-Histone H3) overnight at 4°C.

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured using an imaging system. The intensity of the band corresponds to the amount of target protein.

-

Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent, orally active, and selective HDAC inhibitor that primarily targets Class I (HDAC1, 2, 3) and Class IIb (HDAC10) enzymes. Its mechanism of action involves the epigenetic re-activation of tumor suppressor genes, leading to significant anti-proliferative and pro-apoptotic effects. Furthermore, this compound modulates critical oncogenic signaling pathways, including PI3K/Akt, and reshapes the tumor microenvironment to favor a robust anti-tumor immune response. The compelling preclinical data and clinical efficacy, both as a monotherapy in hematological malignancies and in combination with endocrine or immune checkpoint therapies in solid tumors, establish this compound as a cornerstone of epigenetic therapy in modern oncology.

References

- 1. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]

- 2. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]

- 3. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound - My Cancer Genome [mycancergenome.org]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Long-term efficacy and safety of this compound in patients with relapsed or refractory peripheral T-cell lymphoma: final analysis of phase IIb results | Haematologica [haematologica.org]

- 11. Efficacy and safety of this compound in patients with advanced hormone receptor-positive human epidermal growth factor receptor 2-negative breast cancer: real-world insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. This compound [drugcentral.org]

- 14. medicodex.org [medicodex.org]

- 15. huyabio.com [huyabio.com]

- 16. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Tucidinostat on Histone Acetylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tucidinostat (formerly known as Chidamide) is an orally bioavailable, benzamide-type histone deacetylase (HDAC) inhibitor with potent anti-neoplastic activity. It selectively inhibits Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10 at low nanomolar concentrations. By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, primarily on H3 and H4 tails. This hyperacetylation alters chromatin structure, leading to the reactivation of tumor suppressor genes and the modulation of signaling pathways critical for cancer cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of this compound's core mechanism of action, quantitative data on its enzymatic and cellular effects, detailed experimental protocols for its evaluation, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Histone Hyperacetylation

Histone acetylation is a key epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure, which generally correlates with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, silencing tumor suppressor genes and promoting oncogenesis.

This compound functions as an HDAC inhibitor, blocking the deacetylation of histones. This leads to a state of histone hyperacetylation, which in turn reactivates the expression of silenced genes that control critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[1][2][3] Preclinical studies have demonstrated that this compound treatment results in a significant accumulation of acetylated histones H3 and H4 in various cancer cell lines.[1]

Quantitative Data on this compound's Efficacy

The potency and selectivity of this compound have been characterized through in vitro enzymatic assays and cellular viability studies.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 95 |

| HDAC2 | 160 |

| HDAC3 | 67 |

| HDAC10 | 78 |

Data sourced from Selleck Chemicals, reporting low nanomolar inhibition of Class I and IIb HDACs.

Table 2: Cellular Effects of this compound on Histone Acetylation and Cell Viability

| Cell Line | Cancer Type | Effect | Observation |

| Various ATLL cell lines | Adult T-cell Leukemia/Lymphoma | Increased Histone Acetylation | Accumulation of acetylated histones H3 and H4.[1] |

| Various ATLL cell lines | Adult T-cell Leukemia/Lymphoma | Decreased Cell Viability | Inhibition of proliferation and viability.[1] |

| Adenoid Cystic Carcinoma (ACC) cells | Adenoid Cystic Carcinoma | Increased Histone H3 Acetylation | Significant increase in acetylated histone H3. |

| ACC cells | Adenoid Cystic Carcinoma | Cell Cycle Arrest | Arrest at the G2/M phase. |

Note: While qualitative increases in histone acetylation are widely reported, specific fold-change data from quantitative western blot densitometry for this compound are not consistently available across a wide range of public literature. The effect is consistently observed and is a primary pharmacodynamic marker of this compound activity.

Key Signaling Pathways Modulated by this compound

This compound's induction of histone hyperacetylation leads to the modulation of several critical signaling pathways implicated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, contributing to its anti-tumor effects.[4]

References

- 1. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Tucidinostat: A Technical Guide for Solid Tumor Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tucidinostat (also known as Chidamide) is an orally bioavailable, subtype-selective benzamide histone deacetylase (HDAC) inhibitor with demonstrated preclinical and clinical activity in a range of malignancies. By selectively inhibiting Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC10, this compound alters the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes and modulation of critical oncogenic pathways. This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies. All signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting specific HDAC enzymes.[1] HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more open chromatin state and the transcription of genes involved in various anti-cancer processes, including cell cycle arrest, apoptosis, and immune modulation.[2][3]

Caption: General mechanism of this compound action.

Modulation of Oncogenic Signaling Pathways

Preclinical studies have elucidated this compound's ability to interfere with key signaling pathways that drive solid tumor progression.

PI3K/Akt and MAPK/Ras Pathways

In colon cancer models, this compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Ras signaling pathways.[2] These pathways are crucial for cell proliferation, survival, and growth. By downregulating these pathways, this compound can effectively suppress tumor development.[4]

Caption: Inhibition of PI3K/Akt and MAPK/Ras pathways.

Cell Cycle Regulation

This compound induces cell cycle arrest, primarily at the G1/S or G2/M phase, in various solid tumor cells.[2][4] This effect is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[2][4] For instance, in hepatocellular carcinoma cell lines, sensitivity to this compound was associated with the upregulation of p21 expression.[2]

Immune Microenvironment Modulation

A significant aspect of this compound's preclinical activity is its ability to modulate the tumor microenvironment (TME).[5][6] Studies in murine solid tumor models (breast, lung, and colorectal cancer) show that an optimized dose of this compound can promote the infiltration of CD8+ T cells into tumors.[5] This is partly achieved by increasing the activity of C-C motif chemokine ligand 5 (CCL5) via NF-κB signaling.[5][6] Furthermore, this compound promotes the M1 polarization of macrophages and can enhance the expression of co-stimulatory molecules on monocytes, suggesting an improved antigen-presenting function.[5][6] These immunomodulatory effects provide a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) like anti-PD-L1 antibodies, a strategy that has shown synergistic anti-tumor efficacy in preclinical models.[5][7]

Caption: Modulation of the tumor immune microenvironment.

Quantitative Preclinical Efficacy

The anti-tumor activity of this compound has been quantified in numerous in vitro and in vivo preclinical models.

Table 1: In Vitro Efficacy of this compound in Solid Tumor Cell Lines

| Cell Line | Tumor Type | Endpoint | Value | Citation |

| EBC1 | Lung Cancer | IC50 (72h) | 2.9 µM | [8] |

| HCT116 | Colon Cancer | IC50 (72h) | 7.8 µM | [8] |

| Multiple | Hepatocellular Carcinoma | - | Sensitive via p21 upregulation | [2] |

| 4T1 | Murine Breast Cancer | Proliferation | Significantly suppressed | [5] |

| LLC | Murine Lung Cancer | Proliferation | Significantly suppressed | [5] |

| CT26 | Murine Colorectal Cancer | Proliferation | Significantly suppressed | [5] |

| HCT-8 | Colorectal Carcinoma | GI50 | Low micromolar range | [9][10] |

| A549 | Lung Carcinoma | GI50 | Low micromolar range | [9] |

| BEL-7402 | Liver Carcinoma | GI50 | Low micromolar range | [9] |

| MCF-7 | Breast Carcinoma | GI50 | Low micromolar range | [9] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment Regimen | Key Findings | Citation |

| HCT-8 (Colorectal) | 12.5-50 mg/kg, p.o. | Dose-dependent reduction in tumor size. | [9] |

| A549 (Lung) | 12.5-50 mg/kg, p.o. | Dose-dependent reduction in tumor size. | [9] |

| BEL-7402 (Liver) | 12.5-50 mg/kg, p.o. | Dose-dependent reduction in tumor size. | [9] |

| MCF-7 (Breast) | 12.5-50 mg/kg, p.o. | Dose-dependent reduction in tumor size. | [9] |

| CT26 (Colorectal) | 12.5 & 25 mg/kg, p.o. | Sustained, modest decrease in tumor growth with tolerable toxicity. | [5] |

| Pancreatic Cancer | Not specified | Inhibited tumor growth in vivo. | [2] |

| Adenoid Cystic Carcinoma | Not specified | Significantly inhibited proliferation of cell-derived xenografts. | [2] |

Table 3: this compound Preclinical Combination Studies

| Combination Agent | Tumor Type | Effect | Mechanism | Citation |

| Gemcitabine | Pancreatic Cancer | Synergistic cell death | Increased DNA damage | [11] |

| Cisplatin | NSCLC, Adenoid Cystic Carcinoma | Synergistic effect | Not specified | [11] |

| Radiotherapy | Lung Squamous Cell Carcinoma | Synergistic apoptosis, suppressed cancer stemness | Regulating mir375-EIF4G3 axis | [2][12] |

| Anti-PD-L1 Ab | Murine Breast, Lung, Colorectal Cancer | Synergistic tumor burden reduction | Enhanced immune function, increased CD8+ T cell infiltration | [5][6] |

| Anti-PD-1 Ab | Murine Colon Cancer (MC38) | Significantly inhibited tumor growth | Modulation of immune checkpoints, enhanced DC/APC function | [7] |

| EGFR-TKI (Icotinib) | NSCLC | Reversal of resistance | Not specified | [2] |

| ALK Inhibitor (Crizotinib) | NSCLC | Reversal of resistance | Not specified | [2] |

Key Experimental Protocols

The following section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability and Proliferation Assays (e.g., SRB, CCK-8)

-

Cell Seeding: Plate tumor cells in 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Cell Fixation (for SRB): Gently wash cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining/Reagent Addition:

-

SRB: Wash fixed plates with water, air dry, and stain with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.

-

CCK-8: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

SRB: Wash away unbound dye, air dry, and solubilize the bound stain with 10 mM Tris base.

-

CCK-8: No further processing needed.

-

-

Data Acquisition: Measure the absorbance (optical density) at the appropriate wavelength (e.g., 515 nm for SRB, 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values using non-linear regression analysis.

Cell Cycle Analysis

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound or vehicle for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

-

Protein Extraction: Treat cells with this compound, wash with PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Acetyl-Histone H3, p21, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[10]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 12.5-50 mg/kg) or vehicle control via the specified route (typically oral gavage) and schedule.[9][10]

-

Monitoring: Monitor tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight regularly throughout the study.

-

Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume limit, study duration).

-

Analysis: Euthanize the animals, excise the tumors, and weigh them. Analyze tumor growth inhibition and perform downstream analyses like immunohistochemistry or Western blotting on tumor tissues.

Caption: A typical experimental workflow for in vivo xenograft studies.

References

- 1. Facebook [cancer.gov]

- 2. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]

- 4. Preclinical Evaluation of the HDAC Inhibitor Chidamide in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. huyabio.com [huyabio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]

Tucidinostat for HIV Latency Reversal: A Technical Overview

Introduction

The establishment of a latent reservoir of integrated HIV-1 provirus in long-lived resting memory CD4+ T cells is the primary obstacle to a cure for HIV.[1][2][3] Antiretroviral therapy (ART) can suppress viral replication to undetectable levels, but it does not target this latent reservoir.[2][4] Upon cessation of ART, the virus rebounds from these cellular sanctuaries.[5] The "shock and kill" strategy is a leading therapeutic approach aimed at eradicating this reservoir.[6][7][8] This strategy involves using latency-reversing agents (LRAs) to reactivate, or "shock," the latent provirus, leading to the expression of viral antigens on the cell surface, making the infected cell visible to the immune system for elimination, or "kill."[6][7][8]

Tucidinostat (also known as Chidamide or HBI-8000) is an orally available, novel benzamide-based histone deacetylase (HDAC) inhibitor that is being investigated as a potent LRA.[9][10][11][12] It selectively targets Class I HDACs (HDAC1, 2, and 3) and Class IIb HDAC10, enzymes that play a critical role in maintaining HIV latency.[9][10][11][13] This document provides a detailed technical guide on the core mechanisms by which this compound reverses HIV latency, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Chromatin Remodeling via HDAC Inhibition

The transcriptional silence of the HIV provirus during latency is largely due to the epigenetic state of the integrated viral DNA. Specifically, the 5' Long Terminal Repeat (LTR) region, which acts as the viral promoter, is wound tightly around histone proteins.[3] This condensed chromatin structure, known as heterochromatin, physically blocks the access of host transcription machinery, such as RNA Polymerase II, to the viral promoter.

This repressive state is maintained by the activity of HDACs, which are recruited to the HIV LTR by host transcription factors like NF-κB p50 homodimers.[9][14] HDACs remove acetyl groups from the lysine residues of histone tails, leading to a positive charge that strengthens the interaction between the histones and the negatively charged DNA, resulting in chromatin condensation.[3][9]

This compound functions by directly inhibiting the enzymatic activity of HDACs 1, 2, and 3.[9][10] This inhibition shifts the balance towards the activity of Histone Acetyltransferases (HATs), leading to the hyperacetylation of histones at the HIV LTR.[9][15] The addition of acetyl groups neutralizes the positive charge on histone tails, weakening their interaction with DNA. This leads to a more relaxed, open chromatin structure (euchromatin), which allows transcriptional machinery to access the HIV promoter and initiate viral gene expression.[9][15]

Involvement of Key Signaling Pathways

Beyond direct chromatin remodeling, this compound's mechanism involves the modulation of key cellular signaling pathways that regulate HIV transcription.

1. NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor for HIV-1.[16][17] In latent cells, NF-κB is typically sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[18] this compound has been shown to reactivate latent HIV through the NF-κB signaling pathway.[9] While the precise mechanism of HDAC inhibitor-induced NF-κB activation is complex, it can involve the acetylation of non-histone proteins within the pathway, including RelA/p65, which enhances its transcriptional activity. Upon activation, NF-κB translocates to the nucleus, binds to specific sites on the HIV LTR, and potently drives viral transcription.[14][18]

2. P-TEFb Release and Transcriptional Elongation

While transcription initiation is crucial, efficient production of full-length viral RNA requires transcriptional elongation, a process controlled by the Positive Transcription Elongation Factor b (P-TEFb).[19][20][21] P-TEFb, a complex of CDK9 and Cyclin T1, phosphorylates RNA Polymerase II, allowing it to overcome a promoter-proximal pause and proceed with elongation.[20][21] In latent cells, a significant portion of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex.[20][21]

HDAC inhibitors, including this compound, are thought to contribute to the release of P-TEFb from this inhibitory complex.[20] The viral Tat protein, produced after initial transcription, can then recruit the newly available, active P-TEFb to the trans-activation response (TAR) element on the nascent viral RNA, leading to a dramatic amplification of viral transcription.[20][21]

Quantitative Data from Clinical and Preclinical Studies

The efficacy of this compound in reversing HIV latency has been evaluated in clinical trials and ex vivo studies. The data highlights its ability to induce viral transcription, although its effect on reducing the latent reservoir size remains modest.

Table 1: Clinical Trial Data for this compound in HIV Latency Reversal

| Study Identifier | Phase | Participants | This compound Dosage | Key Quantitative Findings | Reference |

| CHARTER (NCT02513901) | 1b/2a | 7 adults with viral suppression on ART | 10 mg (single and multiple doses) | - Robustly reactivated latent HIV. - Modestly reduced the latent HIV reservoir size. | [9],[1] |

| NCT04452395 | 2 | Adults with viral suppression on ART | Not specified | - Combined with ASC22 (an antibody therapy), was effective in activating latent HIV. - Did not significantly reduce the size of the latent reservoir overall. - Greater reduction in reservoir size observed in participants with enhanced T cell function. | [9],[1] |

Table 2: Pharmacokinetic and In Vitro Data for this compound

| Parameter | Value / Finding | Context | Reference |

| Target HDACs | Class I (HDAC-1, -2, -3), Class IIb (HDAC-10) | Selective inhibition is crucial for its mechanism. | [9],[10],[11] |

| Elimination Half-life (T1/2) | ~11.5 hours (single 10-mg dose) | From Phase 1b/2a trial (NCT02513901). | [9] |

| ~15.5 hours (multiple 10-mg doses) | From Phase 1b/2a trial (NCT02513901). | [9] | |

| Effect on Histones | Stimulates accumulation of acetylated histones H3 and H4 | Observed in tumor cells, a primary mechanism of action. | [22] |

Experimental Protocols for Assessing Latency Reversal

The evaluation of LRAs like this compound relies on established in vitro and ex vivo experimental models and assays.

1. Cellular Models of HIV Latency

-

J-Lat Cell Lines: These are Jurkat T-cell lines that contain a full-length, integrated but transcriptionally silent HIV provirus.[6][8] A key feature is the replacement of the nef gene with a reporter gene, such as Green Fluorescent Protein (GFP).[6][8] Reactivation of the provirus leads to GFP expression, which can be easily and quantitatively measured by flow cytometry.[6][8]

-

Primary CD4+ T Cells from People with HIV (PLWH): This is the gold-standard ex vivo model. Resting CD4+ T cells are isolated from the peripheral blood of PLWH who are on suppressive ART.[23] These cells are then treated with LRAs to measure the induction of viral RNA or protein production.[23]

2. General Protocol for In Vitro Latency Reversal Assay

-

Cell Seeding: Latently infected cells (e.g., J-Lat 10.6 cells or primary CD4+ T cells) are seeded in 96-well plates at a defined density (e.g., 2 x 10^5 cells/well).[6]

-

LRA Treatment: Cells are incubated with this compound at various concentrations. A positive control (e.g., TNF-α) and a vehicle control (e.g., DMSO) are included.[6]

-

Incubation: The cells are incubated for a specified period, typically 24 to 72 hours.[6]

-

Quantification of Reactivation:

-

Flow Cytometry: For reporter cell lines like J-Lat, the percentage of GFP-positive cells is measured to quantify the extent of latency reversal.[6] Cell viability is also assessed using forward and side scatter parameters.[6]

-

RT-qPCR: For primary cells from PLWH, total cellular RNA is extracted. Reverse transcription quantitative PCR (RT-qPCR) is then used to measure the levels of cell-associated HIV RNA, which is a direct indicator of viral transcription.[7][23] Different primer sets can distinguish between various viral transcripts (unspliced, spliced).[7]

-

This compound represents a promising latency-reversing agent that operates through a well-defined epigenetic mechanism. Its primary action is the inhibition of Class I HDACs, which remodels the chromatin at the HIV LTR, making it accessible for transcription. This effect is further amplified by the modulation of key signaling pathways, including NF-κB and P-TEFb, which are essential for robust viral gene expression. Clinical studies have provided proof-of-concept that this compound can successfully "shock" latent HIV in individuals on ART.[9][23] However, the modest impact on the overall size of the latent reservoir suggests that this compound, like other LRAs, will likely need to be part of a combination strategy.[1][9] Future research will focus on optimizing dosing, exploring synergistic combinations with other LRAs or immune-based therapies, and understanding the potential long-term effects on host gene expression to fully harness its therapeutic potential in the quest for an HIV cure.

References

- 1. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]

- 2. HIV Latency Reversal Agents that target Chromatin remodeler-driven repressive HIV promoter structure | Explore Technologies [techfinder.stanford.edu]

- 3. Targeting HIV latency: pharmacologic strategies toward eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening [frontiersin.org]

- 7. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 10. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]

- 11. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]

- 13. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB p50 promotes HIV latency through HDAC recruitment and repression of transcriptional initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of HIV-1 gene expression by histone acetylation and factor recruitment at the LTR promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Release of P-TEFb from the Super Elongation Complex promotes HIV-1 latency reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Histone Deacetylase Inhibitors (HDACis) That Release the Positive Transcription Elongation Factor b (P-TEFb) from Its Inhibitory Complex Also Activate HIV Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HIV Tat/P-TEFb Interaction: A Potential Target for Novel Anti-HIV Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of Tucidinostat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucidinostat, also known as Chidamide and HBI-8000, is an orally bioavailable, subtype-selective histone deacetylase (HDAC) inhibitor with potent anti-tumor activity. It selectively targets HDAC1, 2, 3 (Class I), and 10 (Class IIb) isoforms, leading to the accumulation of acetylated histones and non-histone proteins. This epigenetic modulation results in the regulation of gene expression, ultimately inducing cell cycle arrest, apoptosis, and autophagic cell death in various cancer types. Furthermore, emerging evidence highlights the immunomodulatory role of this compound, positioning it as a promising agent in combination with immunotherapy. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on key signaling pathways, and methodologies for its investigation.

Core Mechanism of Action: HDAC Inhibition and Epigenetic Regulation

This compound exerts its primary effect by inhibiting the enzymatic activity of specific HDAC isoforms. This inhibition leads to an increase in the acetylation of lysine residues on the N-terminal tails of histone proteins. The neutralized positive charge of histones reduces their affinity for the negatively charged DNA, resulting in a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to gene promoter regions, leading to the altered expression of genes involved in various cellular processes.[1][2][3]

Key Effects of this compound-Mediated HDAC Inhibition:

-

Increased Histone Acetylation: Leads to a more open chromatin structure, facilitating gene transcription.[2]

-

Induction of p21: Upregulation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1) is a common downstream effect, leading to cell cycle arrest, typically at the G1/S or G2/M phase.[2]

-

Induction of Apoptosis: this compound can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and activation of caspases.[4]

-

Induction of Autophagy: In some cellular contexts, this compound has been shown to induce autophagic cell death.[5]

-

Modulation of Non-Histone Proteins: this compound also affects the acetylation status and function of various non-histone proteins involved in cancer signaling.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data related to the pharmacodynamic effects of this compound from various preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| HeLa | Cervical Adenocarcinoma | Cell Growth Inhibition | Not specified, but significant | [3] |

| EBC1 | Non-Small Cell Lung Cancer | SRB Assay (72h) | 2.9 µM | [6] |

| HCT116 | Colorectal Carcinoma | SRB Assay (72h) | 7.8 µM | [6] |

| 4T1 | Breast Cancer | CCK-8 Assay (24h) | Dose-dependent inhibition at 2.5, 5, 7.5 µM | [7] |

| LLC | Lung Cancer | CCK-8 Assay (24h) | Dose-dependent inhibition at 2.5, 5, 7.5 µM | [7] |

| CT26 | Colorectal Cancer | CCK-8 Assay (24h) | Dose-dependent inhibition at 2.5, 5, 7.5 µM | [7] |

Table 2: this compound Inhibition of HDAC Isoforms

| HDAC Isoform | Assay Type | IC50 | Reference |

| HDAC1 | Cell-free | 95 nM | [3][6] |

| HDAC2 | Cell-free | 160 nM | [3][6] |

| HDAC3 | Cell-free | 67 nM | [3][6] |

| HDAC10 | Cell-free | 78 nM | [3][6] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Colorectal Carcinoma | HCT-8 xenograft in athymic nude mice (BALB/c-nu) | 12.5-50 mg/kg, oral | Significant antitumor activity | [3] |

| Colorectal Cancer | CT26 syngeneic model in BALB/c mice | 25 mg/kg, gavage, daily | Significant tumor growth inhibition | [7] |

Table 4: Clinical Efficacy of this compound

| Cancer Type | Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) | Monotherapy (40 mg, BIW) | Japanese and South Korean patients | 46% | 5.6 months | [8][9] |

| Relapsed/Refractory PTCL | Monotherapy (30 mg, BIW) | Chinese patients | 28% | 2.1 months | [9] |

| Relapsed/Refractory PTCL | Monotherapy (real-world study) | Chinese patients (n=256) | 39.06% | 129 days | [10] |

| Relapsed/Refractory Adult T-cell Leukemia/Lymphoma (ATLL) | Monotherapy (40 mg, BIW) | Japanese patients | 30.4% | 1.7 months | [11] |

| HR+/HER2- Advanced Breast Cancer | This compound + Exemestane | Postmenopausal patients | - | 7.4 months | [12] |

| HR+/HER2- Advanced Breast Cancer (real-world study) | This compound + Endocrine Therapy | Heavily pretreated patients | 41.86% (6-month Clinical Benefit Rate) | 4.43 months | [12] |

| Previously Untreated PTCL | This compound + CHOEP (Chi-CHOEP) | - | 60.2% | - | [10] |

Signaling Pathways Modulated by this compound

This compound influences several key signaling pathways implicated in cancer cell proliferation, survival, and immune response.

PI3K/Akt and MAPK/Ras Signaling Pathways

This compound has been shown to inhibit the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways.[1][3][5] These pathways are crucial for cell growth, proliferation, and survival. By downregulating key components of these cascades, this compound contributes to cell cycle arrest and apoptosis.

NF-κB Signaling Pathway and Immune Modulation

This compound can activate the NF-κB signaling pathway, which plays a role in regulating the expression of cytokines and chemokines.[7] This activation is linked to the immunomodulatory effects of this compound, including the increased production of C-C motif chemokine ligand 5 (CCL5). CCL5 is a potent chemoattractant for CD8+ T cells, and its upregulation by this compound promotes the infiltration of these cytotoxic T lymphocytes into the tumor microenvironment.

Modulation of the Tumor Microenvironment

This compound significantly alters the tumor microenvironment (TME), shifting it towards an anti-tumor phenotype. Key immunomodulatory effects include:

-

Promotion of CD8+ T Cell Infiltration: As mentioned, this compound increases CCL5 expression, leading to enhanced recruitment of cytotoxic CD8+ T cells into the tumor.[7]

-

M1 Macrophage Polarization: this compound promotes the polarization of macrophages towards the pro-inflammatory M1 phenotype, which is involved in anti-tumor immunity.[7] This is characterized by the increased expression of M1 markers like iNOS and CD86.[7]

-

Enhanced Antigen Presentation: this compound can upregulate the expression of MHC class II molecules on tumor cells, potentially enhancing antigen presentation to immune cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the pharmacodynamics of this compound.

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Commonly Used Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

SRB (Sulphorhodamine B) Assay: Measures cell density based on the staining of total cellular protein.

-

CCK-8 (Cell Counting Kit-8) Assay: A colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

Detailed Protocol (CCK-8 Assay): [7]

-

Cell Seeding: Plate cancer cells (e.g., 4T1, LLC, CT26) in 96-well plates at a density of 3 x 10³ cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 7.5 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Histone Acetylation and Signaling Proteins

Objective: To assess the effect of this compound on the acetylation of histones (e.g., H3, H4) and the expression/phosphorylation of key proteins in signaling pathways (e.g., PI3K/Akt, MAPK).

Detailed Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, total and phosphorylated forms of Akt, ERK, etc., overnight at 4°C. Refer to manufacturer's datasheets for recommended antibody dilutions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Detailed Protocol (Syngeneic Model): [7]

-

Animal Model: Use immunocompetent mice, such as BALB/c mice.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁵ CT26 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly (e.g., every 2-3 days) using calipers. The formula Volume = (width)² x length/2 is commonly used.[7]

-

Drug Administration: Randomize mice into treatment groups. Administer this compound (e.g., 25 mg/kg) daily via oral gavage. Include a vehicle control group.

-

Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined size or for a specified duration.

-

Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry for Immune Cell Profiling

Objective: To analyze the composition and phenotype of immune cells within the tumor microenvironment following this compound treatment.

Detailed Protocol (for Tumor Infiltrating Lymphocytes):

-

Tumor Dissociation: Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.

-

Cell Staining:

-

Stain the cells with a viability dye to exclude dead cells.

-

Perform surface staining with a cocktail of fluorescently-labeled antibodies against immune cell markers. A typical panel for T cells and macrophages might include:

-

T Cells: CD45, CD3, CD4, CD8

-

Macrophages: CD45, CD11b, F4/80

-

M1/M2 Macrophage Markers: CD86 (M1), iNOS (M1, requires intracellular staining), CD206 (M2), Arginase-1 (M2, requires intracellular staining)

-

-

-

Intracellular Staining (if applicable): For intracellular markers like iNOS and Arginase-1, fix and permeabilize the cells before adding the specific antibodies.

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software (e.g., FlowJo) to quantify the different immune cell populations.

Conclusion

This compound is a potent and selective HDAC inhibitor with a multifaceted mechanism of action that extends beyond simple epigenetic regulation. Its ability to modulate key cancer-related signaling pathways and reshape the tumor microenvironment underscores its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies. The experimental protocols and pharmacodynamic data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound. As our understanding of its complex pharmacodynamics continues to evolve, so too will its application in the clinical management of a broad range of malignancies.

References

- 1. This compound | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]

- 10. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]

- 11. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results | Semantic Scholar [semanticscholar.org]

- 12. Efficacy and safety of this compound in patients with advanced hormone receptor-positive human epidermal growth factor receptor 2-negative breast cancer: real-world insights - PMC [pmc.ncbi.nlm.nih.gov]

Remodeling the Fortress: Tucidinostat's Impact on the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, orchestrating a complex interplay of immunosuppressive cells, stromal components, and signaling molecules that shield the tumor from immune-mediated destruction. Tucidinostat, a novel, orally available benzamide-class histone deacetylase (HDAC) inhibitor with selectivity for Class I (HDAC1, 2, 3) and Class IIb (HDAC10) enzymes, is emerging as a potent modulator of the TME.[1][2] By instigating epigenetic reprogramming, this compound fundamentally alters the cellular and molecular landscape of the TME, transforming it from an immunosuppressive haven to a site of robust anti-tumor immunity. This technical guide synthesizes the current understanding of this compound's mechanisms of action within the TME, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its multifaceted effects. For researchers and drug development professionals, this document serves as a comprehensive resource on the therapeutic potential of this compound in overcoming the challenges posed by the TME.

Core Mechanism of Action: Epigenetic Reprogramming

This compound exerts its primary effect by inhibiting the enzymatic activity of specific HDACs, leading to an increase in the acetylation of histone and non-histone proteins.[3] This epigenetic modification results in a more open chromatin structure, facilitating the transcription of genes that are often silenced in cancer cells and their surrounding stromal and immune cells.[1] This targeted epigenetic modulation underpins the diverse biological effects of this compound, including the induction of tumor cell apoptosis, cell cycle arrest, and, critically, the activation of an anti-tumor immune response.[2][4]

Quantitative Impact of this compound on the Tumor Microenvironment

The following tables summarize the quantitative effects of this compound on various components of the tumor microenvironment as documented in preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Concentration | Effect | Reference |

| 4T1 | Murine Breast Cancer | Proliferation | 2.5, 5, 7.5 µM | Significant Suppression | [5] |

| LLC | Murine Lewis Lung Carcinoma | Proliferation | 2.5, 5, 7.5 µM | Significant Suppression | [5] |

| CT26 | Murine Colon Carcinoma | Proliferation | 2.5, 5, 7.5 µM | Significant Suppression | [5] |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Cell Death | Not Specified | Synergistic with Gemcitabine | [1] |

| NSCLC Cell Lines | Non-Small Cell Lung Cancer | Cell Death | Not Specified | Synergistic with Cisplatin | [1] |

| Adenoid Cystic Carcinoma Cells | Adenoid Cystic Carcinoma | Cell Death | Not Specified | Synergistic with Cisplatin | [1] |

Table 2: Preclinical In Vivo Modulation of the Tumor Microenvironment by this compound

| Animal Model | Cancer Type | Treatment | Immune Cell Population | Change | Cytokine/Chemokine | Change | Reference |

| CT26 Tumor-Bearing Mice | Colon Carcinoma | This compound (25 mg/kg, daily) | CD8+ T Cells | Significant Increase in Tumor Infiltration | CCL5 | Significant Increase | [5] |

| CT26 Tumor-Bearing Mice | Colon Carcinoma | This compound (25 mg/kg, daily) | CD4+ T Cells | Increase in Tumor Infiltration | CXCL9 | Significant Increase | [5] |

| CT26 Tumor-Bearing Mice | Colon Carcinoma | This compound (25 mg/kg, daily) | Tumor-Associated Macrophages | Significant Decrease in Proportion | CXCL10 | Significant Increase | [5] |

| CT26 Tumor-Bearing Mice | Colon Carcinoma | This compound (25 mg/kg, daily) | M1 Macrophages | Significant Increase in Ratio | [5] | ||

| CT26 Tumor-Bearing Mice | Colon Carcinoma | This compound (25 mg/kg) + aPD-L1 | CD45+ Lymphocytes | Increased Infiltration | [5] | ||

| CT26 Tumor-Bearing Mice | Colon Carcinoma | This compound (25 mg/kg) + aPD-L1 | CD4+ and CD8+ T Cells | Significant Increase in Proportion | [5] |

Table 3: Clinical Efficacy of this compound in Combination Therapies

| Cancer Type | Phase | Combination Agent | N | ORR | Median PFS | Reference |

| Relapsed/Refractory PTCL | IIb | Monotherapy | 46 | 46% | 5.6 months | [2] |

| Relapsed/Refractory PTCL | Real-world | Chemotherapy | 127 | 51.18% | Not Reported | [4] |

| Advanced HR+ Breast Cancer | III | Exemestane | 244 | 18% | 7.4 months | [1] |

| Relapsed/Refractory DLBCL | II | Monotherapy | 20 | 25% | 16.1 months (responders) | [1] |

Detailed Methodologies for Key Experiments

This section provides representative protocols for assessing the impact of this compound on the TME, based on methodologies described in the cited literature.

In Vivo Murine Tumor Model and Treatment

-

Animal Model: BALB/c mice are commonly used.

-

Tumor Cell Inoculation: 1 x 10^6 CT26 colon carcinoma cells (or other syngeneic tumor cells like 4T1 or LLC) are injected subcutaneously into the flank of the mice.[5]

-

This compound Administration: this compound is administered daily by oral gavage at doses ranging from 12.5 to 75 mg/kg. An optimized dose of 25 mg/kg has been shown to have a robust immune priming effect with tolerable toxicity.[5]

-

Combination Therapy: For combination studies, an anti-PD-L1 antibody (or other checkpoint inhibitors) is administered via intraperitoneal injection (e.g., 200 μg every 3 days).[5]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: Tumors, spleens, and draining lymph nodes are harvested for downstream analysis, such as flow cytometry and immunohistochemistry.

Flow Cytometry for Immune Cell Profiling

-

Tissue Processing: Tumors are mechanically and enzymatically dissociated into single-cell suspensions. Red blood cells are lysed using a lysis buffer.[6]

-

Cell Staining:

-

Cells are stained with a viability dye to exclude dead cells.

-

Fc receptors are blocked to prevent non-specific antibody binding.

-

Cells are stained with a cocktail of fluorescently conjugated antibodies against surface markers. A representative panel for T cells and myeloid cells could include:

-

T-Cells: CD45, CD3, CD4, CD8, FoxP3 (for Tregs, requires intracellular staining).

-

Myeloid Cells: CD45, CD11b, F4/80 (for macrophages), Ly6G/Ly6C (for MDSCs), CD206 (for M2 macrophages), iNOS (for M1 macrophages, requires intracellular staining).

-

-

-

Data Acquisition and Analysis: Samples are acquired on a flow cytometer. Data is analyzed using appropriate software to quantify the percentages of different immune cell populations within the TME.[7]

Immunohistochemistry for Spatial Analysis

-

Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[8]

-

Staining:

-

Endogenous peroxidase activity is blocked.

-

Sections are incubated with a blocking solution (e.g., normal goat serum).

-

Sections are incubated with primary antibodies (e.g., anti-CD8, anti-CD68, anti-FoxP3).[8]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

-

The signal is visualized using a chromogen (e.g., DAB).

-

Sections are counterstained with hematoxylin.

-

-

Imaging and Analysis: Slides are imaged using a microscope, and the density and distribution of positive cells are quantified.

Visualizing this compound's Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound's impact on the TME.

References

- 1. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]

- 3. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]

- 5. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crownbio.com [crownbio.com]

- 8. Tumor Infiltration Levels of CD3, Foxp3 (+) Lymphocytes and CD68 Macrophages at Diagnosis Predict 5-Year Disease-Specific Survival in Patients with Oropharynx Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Tucidinostat: A Technical Guide to its Role as a Potential Immunotherapy Sensitizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tucidinostat, an orally available, subtype-selective histone deacetylase (HDAC) inhibitor, is emerging as a promising agent for sensitizing tumors to immunotherapy, particularly immune checkpoint inhibitors (ICIs). By epigenetically modulating the tumor microenvironment (TME), this compound transforms an immunologically "cold" tumor into a "hot" one, thereby overcoming resistance to ICIs. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key biological pathways. This compound selectively targets HDAC1, HDAC2, HDAC3, and HDAC10, leading to a cascade of anti-tumor and immunomodulatory effects.[1][2][3][4][5]

Core Mechanism of Action: Reconditioning the Tumor Microenvironment

This compound's primary role as an immunotherapy sensitizer stems from its ability to remodel the TME through multiple, interconnected mechanisms. It effectively reverses immune evasion strategies employed by cancer cells.

Enhancing T-Cell Infiltration and Function

A key barrier to ICI efficacy is the lack of T-cell infiltration in the tumor core. This compound addresses this by upregulating the expression of T-cell-attracting chemokines.

-

Chemokine Upregulation: Preclinical studies have demonstrated that an optimized dose of this compound elevates the expression of chemokines such as CCL5, CXCL9, and CXCL10.[1][6] These molecules are crucial for recruiting cytotoxic CD8+ T lymphocytes to the tumor site.

-

NF-κB Signaling Pathway Activation: The increased production of CCL5 is mediated, at least in part, through the activation of the NF-κB signaling pathway, a central regulator of inflammatory and immune responses.[1][6][7]

Figure 1: this compound-mediated activation of the NF-κB pathway to enhance T-cell recruitment.

Modulating Macrophage Polarization

Tumor-associated macrophages (TAMs) can either support or suppress tumor growth depending on their polarization state (pro-inflammatory M1 vs. anti-inflammatory M2). This compound shifts this balance towards an anti-tumor phenotype.

-

M1 Polarization: this compound significantly promotes the polarization of macrophages towards the M1 phenotype.[1][7] M1 macrophages are characterized by their ability to present antigens, produce pro-inflammatory cytokines, and exert direct cytotoxic effects on tumor cells.

Increasing Tumor Cell Visibility to the Immune System

This compound enhances the ability of the immune system to recognize and target cancer cells by modulating key surface molecules.

-

Upregulation of PD-L1: this compound increases the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[1][6] While seemingly counterintuitive, this effect can render tumors more susceptible to anti-PD-1/PD-L1 therapies, especially in tumors with low baseline PD-L1 expression.

-

Enhanced Antigen Presentation: The drug improves antigen presentation by upregulating Major Histocompatibility Complex (MHC) class I and II molecules.[2][8] It also boosts the expression of costimulatory molecules on monocytes, enhancing their function as antigen-presenting cells (APCs).[1][7]

Figure 2: Overview of this compound's immunomodulatory mechanisms.

Quantitative Data from Preclinical and Clinical Studies

The synergistic effect of this compound and immunotherapy has been quantified in various studies, demonstrating its potential to improve treatment outcomes.

Preclinical Efficacy

In vitro and in vivo models have provided strong evidence for the anti-tumor activity of this compound, both alone and in combination with ICIs.

Table 1: In Vitro Activity of this compound on Cancer Cell Lines [1]

| Cell Line | Cancer Type | Assay | Concentration (µM) | Outcome |

|---|---|---|---|---|

| 4T1 | Breast Cancer | CCK-8 | 2.5, 5, 7.5 | Significant suppression of cell proliferation |

| LLC | Lung Cancer | CCK-8 | 2.5, 5, 7.5 | Significant suppression of cell proliferation |

| CT26 | Colorectal Cancer | CCK-8 | 2.5, 5, 7.5 | Significant suppression of cell proliferation |